molecular formula C9H11NO4 B132057 2-Amino-3-(methoxymethoxy)benzoic acid CAS No. 145182-73-6

2-Amino-3-(methoxymethoxy)benzoic acid

Cat. No. B132057
M. Wt: 197.19 g/mol
InChI Key: SDOMPOPCWLBURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(methoxymethoxy)benzoic acid, also known as MMB, is a chemical compound used in scientific research. It is a derivative of benzoic acid and has a molecular formula of C10H13NO4. MMB is a white crystalline powder that is soluble in water and polar organic solvents. It is commonly used in the synthesis of various compounds and has been studied for its potential applications in drug development.

Mechanism Of Action

The exact mechanism of action of 2-Amino-3-(methoxymethoxy)benzoic acid is not fully understood. However, it is believed to act by scavenging free radicals and reducing oxidative stress in cells. 2-Amino-3-(methoxymethoxy)benzoic acid has also been shown to inhibit the activity of certain enzymes involved in inflammation, which could contribute to its anti-inflammatory properties.

Biochemical And Physiological Effects

2-Amino-3-(methoxymethoxy)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase, which could help to reduce oxidative stress in cells. 2-Amino-3-(methoxymethoxy)benzoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which could contribute to its anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Amino-3-(methoxymethoxy)benzoic acid in lab experiments is its relatively low toxicity compared to other compounds. 2-Amino-3-(methoxymethoxy)benzoic acid has also been shown to be stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of using 2-Amino-3-(methoxymethoxy)benzoic acid is its limited solubility in non-polar solvents, which could make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-Amino-3-(methoxymethoxy)benzoic acid. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further research could help to elucidate the exact mechanism of action of 2-Amino-3-(methoxymethoxy)benzoic acid and identify its potential targets for drug development. Additionally, research could focus on optimizing the synthesis of 2-Amino-3-(methoxymethoxy)benzoic acid and developing more efficient methods for its production.

Synthesis Methods

The synthesis of 2-Amino-3-(methoxymethoxy)benzoic acid involves the reaction of 2,3-dimethoxybenzoic acid with hydroxylamine hydrochloride and sodium acetate. The reaction takes place in a solvent such as acetic acid or ethanol and is typically carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain pure 2-Amino-3-(methoxymethoxy)benzoic acid.

Scientific Research Applications

2-Amino-3-(methoxymethoxy)benzoic acid has been studied for its potential applications in drug development. It has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases such as cancer and Alzheimer's. 2-Amino-3-(methoxymethoxy)benzoic acid has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced cell death in neuronal cells.

properties

CAS RN

145182-73-6

Product Name

2-Amino-3-(methoxymethoxy)benzoic acid

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-amino-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H11NO4/c1-13-5-14-7-4-2-3-6(8(7)10)9(11)12/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

SDOMPOPCWLBURW-UHFFFAOYSA-N

SMILES

COCOC1=CC=CC(=C1N)C(=O)O

Canonical SMILES

COCOC1=CC=CC(=C1N)C(=O)O

synonyms

Benzoic acid, 2-amino-3-(methoxymethoxy)- (9CI)

Origin of Product

United States

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